molecular formula C7H5BrF2O B1375596 1-Bromo-2,4-difluoro-5-methoxybenzene CAS No. 943831-06-9

1-Bromo-2,4-difluoro-5-methoxybenzene

Cat. No.: B1375596
CAS No.: 943831-06-9
M. Wt: 223.01 g/mol
InChI Key: DLHGZDMSUZUOEV-UHFFFAOYSA-N
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Description

1-Bromo-2,4-difluoro-5-methoxybenzene is an organic compound with the molecular formula C7H5BrF2O It is a derivative of benzene, where the hydrogen atoms are substituted by bromine, fluorine, and methoxy groups

Preparation Methods

The synthesis of 1-Bromo-2,4-difluoro-5-methoxybenzene typically involves halogenation and methoxylation reactions. One common synthetic route includes the bromination of 2,4-difluoroanisole, followed by purification processes to isolate the desired product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-Bromo-2,4-difluoro-5-methoxybenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions, leading to the formation of different substituted benzene derivatives.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: It can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-2,4-difluoro-5-methoxybenzene has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its role as a building block for bioactive molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in material science and engineering.

Mechanism of Action

The mechanism of action of 1-Bromo-2,4-difluoro-5-methoxybenzene involves its interaction with specific molecular targets and pathways. The presence of bromine, fluorine, and methoxy groups influences its reactivity and binding affinity to various biological targets. These interactions can modulate enzymatic activities, receptor functions, and cellular signaling pathways, leading to diverse biological effects .

Comparison with Similar Compounds

1-Bromo-2,4-difluoro-5-methoxybenzene can be compared with other similar compounds, such as:

    2-Bromo-1,3-difluoro-5-methoxybenzene: This compound has a different substitution pattern, which affects its chemical reactivity and applications.

    1-Bromo-2,5-difluoro-4-methoxybenzene: Another isomer with distinct properties and uses in research and industry.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and physical properties, making it valuable for targeted applications in various fields.

Properties

IUPAC Name

1-bromo-2,4-difluoro-5-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF2O/c1-11-7-2-4(8)5(9)3-6(7)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLHGZDMSUZUOEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 1,3 dibromo-4,6-difluorobenzene (10.0 g, 37 mmol) in THF (50 mL) at −20° C. was added isopropyl magnesium chloride (2.0M in THF, 42 mmol) and the resulting solution warm to 0° C. and stirred for 30 minutes. Trimethylborate (4.7 g, 45 mmol) was added and the mixture stirred at ambient temperature for 1 hour. The solution was recooled to −20° C. and peracetic acid (32%, 50 mmol) was added and the solution was stirred for 30 minutes at ambient temperature. The solution was then quenched with sodium bisulfite (5% solution, 75 mL) and then acidified with 6 N hydrochloric acid and extracted with ethyl ether (2×75 mL). Combined extracts were dried (sodium sulfate) and concentrated. The crude phenol was dissolved in acetonitrile (40 mL) and potassium carbonate (10 g, 74 mmol) and iodomethane (5.7 g, 40 mmol) were added and stirred at ambient temperature for 20 hours. The solution was concentrated and the residue taken into water (50 mL) and extracted with ethyl ether (2×75 mL) and the combined extracts were washed with brine, dried (sodium sulfate), and concentrated. The residue was purified by chromatography (hexanes) to give 1-bromo-2,4-difluoro-5-methoxybenzene (2.0 g, 8.6 mmol): LC/MS (m/z=223).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
42 mmol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.7 g
Type
reactant
Reaction Step Two
Name
peracetic acid
Quantity
50 mmol
Type
reactant
Reaction Step Three
Quantity
10 g
Type
reactant
Reaction Step Four
Quantity
5.7 g
Type
reactant
Reaction Step Four

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